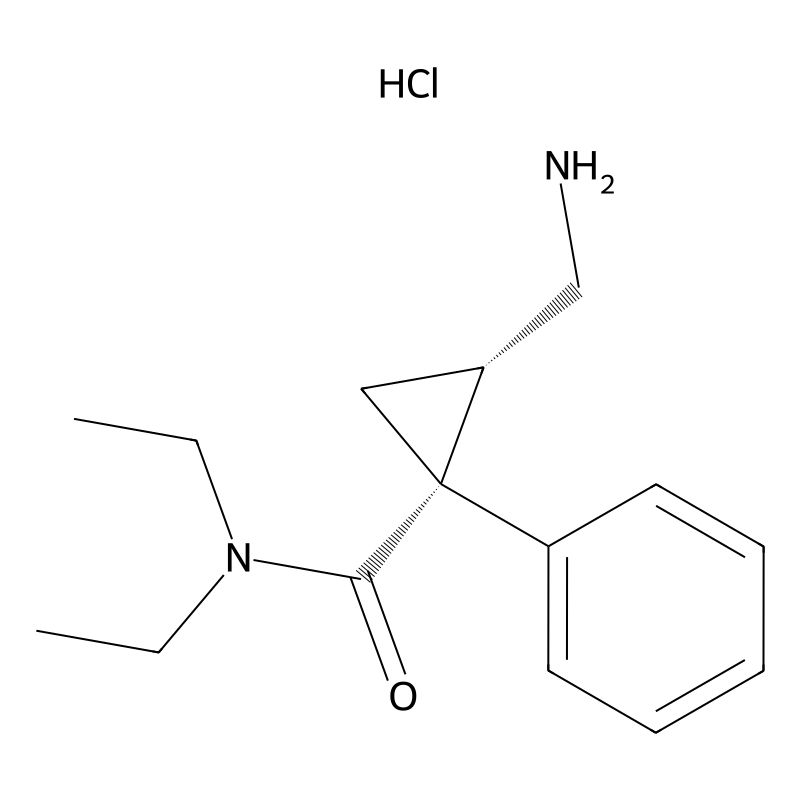

Milnacipran hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fibromyalgia

Milnacipran is one of the few medications specifically approved for the treatment of fibromyalgia, a chronic condition characterized by widespread pain and tenderness.

- Evidence for Efficacy: Multiple randomized, double-blind, placebo-controlled trials have demonstrated the effectiveness of milnacipran in reducing pain and improving other symptoms of fibromyalgia. This includes a study published in the Journal of Pain which found that milnacipran was significantly more effective than placebo in reducing pain, fatigue, and improving sleep quality in patients with fibromyalgia.

- Mechanism of Action: Milnacipran is thought to work by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood, pain perception, and sleep regulation. [Source: ]

Major Depressive Disorder (MDD)

While not currently the first-line treatment, milnacipran has been shown to be effective in the short-term treatment of MDD.

- Evidence for Efficacy: Several clinical trials have demonstrated the effectiveness of milnacipran in reducing symptoms of depression compared to placebo. However, some studies suggest it may not be as effective as other antidepressants.

- Limitations: Despite some positive results, further research is needed to determine the long-term efficacy and safety of milnacipran for MDD.

Additional research areas:

Beyond these approved indications, there is ongoing research exploring the potential applications of milnacipran in other conditions:

- Chronic pain: Studies are investigating the effectiveness of milnacipran in managing chronic pain conditions beyond fibromyalgia, such as chronic low back pain and neuropathic pain.

- Anxiety disorders: Some research suggests that milnacipran may be helpful in treating certain anxiety disorders, such as generalized anxiety disorder.

- Neurodegenerative diseases: Preliminary studies have explored the potential use of milnacipran in managing symptoms associated with neurodegenerative diseases like Alzheimer's disease.

Milnacipran hydrochloride is a pharmaceutical compound primarily utilized as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is indicated for the treatment of major depressive disorder and fibromyalgia. The chemical formula for milnacipran is , with a molecular weight of approximately 246.354 g/mol. The compound exists as a racemic mixture of two enantiomers, each exhibiting distinct pharmacological properties. Milnacipran is known for its ability to modulate neurotransmitter levels in the brain, thereby alleviating symptoms associated with depression and chronic pain conditions .

In biological systems, milnacipran is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites such as desethyl milnacipran and hydroxylated derivatives. These metabolites can further undergo conjugation with glucuronic acid, facilitating their elimination from the body .

Milnacipran exhibits significant biological activity as an SNRI. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, which is essential for mood regulation and pain perception. Clinical studies have demonstrated its efficacy in reducing depressive symptoms and improving functional outcomes in patients with fibromyalgia . Additionally, recent research suggests that one of its enantiomers, levomilnacipran, may have potential applications in treating Alzheimer's disease by inhibiting beta-site amyloid precursor protein cleaving enzyme-1 .

The synthesis of milnacipran hydrochloride can be achieved through several methods:

- Reductive Amination: This method involves the reaction of aldehydes with amines in the presence of reducing agents such as palladium on carbon under hydrogen atmosphere. This process allows for high yields and purity .

- Five-Step Reaction Scheme: A more complex synthesis pathway includes multiple steps starting from simpler compounds, where each step is optimized for yield and efficiency. This method has been shown to be suitable for industrial production due to its simplicity and mild reaction conditions .

- Alternative Synthetic Routes: Other methods may involve variations in solvents or catalysts to enhance reaction efficiency or reduce by-products .

Milnacipran hydrochloride has been studied for its interactions with various drugs:

- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe side effects, including serotonin syndrome.

- Serotonergic Drugs: Increased risk of serotonin syndrome when used with other drugs that affect serotonin levels.

- Anticoagulants: There is an increased risk of bleeding when milnacipran is taken alongside blood thinners .

These interactions underscore the importance of careful patient management and monitoring when prescribing milnacipran.

Milnacipran hydrochloride shares similarities with other compounds used in psychiatric treatment. Below are some comparisons highlighting its uniqueness:

| Compound Name | Mechanism of Action | Primary Indications | Unique Features |

|---|---|---|---|

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Major depressive disorder, anxiety disorders | Dual-action SNRI with a broader therapeutic profile |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Major depressive disorder, anxiety disorders | Dose-dependent mechanism; affects dopamine at higher doses |

| Levomilnacipran | Serotonin-norepinephrine reuptake inhibitor | Major depressive disorder | Enantiomer of milnacipran; potentially different side effect profile |

| Desvenlafaxine | Serotonin-norepinephrine reuptake inhibitor | Major depressive disorder | Active metabolite of venlafaxine; fewer drug interactions |

Milnacipran's distinct feature lies in its specific application for fibromyalgia alongside depression treatment, setting it apart from other SNRIs that may not have this dual indication .

Absorption and Bioavailability Characteristics

Milnacipran demonstrates high bioavailability across species due to efficient absorption and minimal first-pass metabolism. In humans, oral administration achieves 85–90% bioavailability, with peak plasma concentrations ($$C_{\text{max}}$$) occurring within 2–4 hours [2]. Food intake does not alter absorption kinetics, supporting consistent pharmacokinetic profiles regardless of dietary conditions [2].

Preclinical rodent studies reveal similar efficiency. Intraperitoneal (IP) administration in mice yields 92.5% bioavailability, comparable to intravenous (IV) routes, with plasma $$C{\text{max}}$$ observed at 5 minutes post-administration [3]. Brain penetration is delayed, peaking at 60 minutes for both IP and IV routes, suggesting blood-brain barrier transit kinetics independent of administration method [3]. Species-specific differences emerge in terminal half-life ($$t{1/2}$$): humans exhibit 6–10 hours, whereas mice show shorter elimination phases (42.5–59.2 minutes) [3] [6].

Table 1: Comparative Absorption Parameters in Mice [3]

| Parameter | Intraperitoneal (IP) | Intravenous (IV) |

|---|---|---|

| $$C_{\text{max}}$$ (µg/mL) | 8.53 ± 0.69 | - |

| $$t_{\text{max}}$$ (min) | 5 | - |

| Bioavailability (%) | 92.5 | - |

| $$t_{1/2}$$ (min) | 42.5 | 59.2 |

Hepatic Glucuronidation Pathways

Hepatic metabolism of milnacipran primarily involves glucuronide conjugation, accounting for ≤30% of its metabolic clearance [2] [6]. In vitro studies confirm minimal cytochrome P450 (CYP) involvement, reducing potential for drug-drug interactions [3]. The formation of milnacipran glucuronide, a pharmacologically inactive metabolite, predominates in humans and monkeys, whereas rodents exhibit additional oxidative pathways [5] [6].

Species-specific enzymatic activity influences metabolite profiles. For instance, humans and monkeys excrete glucuronidated metabolites (e.g., milnacipran $$N$$-carbamoyl glucuronide), while rats produce trace amounts of $$p$$-hydroxy metabolites via alternative oxidation [5]. This divergence underscores the role of uridine diphosphate-glucuronosyltransferase (UGT) isoforms in interspecies metabolic disposition.

Renal Excretion Patterns and Metabolite Identification

Renal excretion is the primary elimination route for milnacipran, with 55% of the administered dose excreted unchanged in human urine [2] [4]. Metabolite identification studies reveal two major pathways:

- Glucuronidation: Forms $$N$$-desethyl milnacipran glucuronide (11.3% of plasma metabolites in humans) [5].

- $$N$$-Dealkylation: Generates $$N$$-desethyl milnacipran, detected in human, monkey, and rat urine (18.2%, 12.4%, and 7.9% of doses, respectively) [5].

Renal impairment markedly alters pharmacokinetics. Severe renal dysfunction (creatinine clearance <30 mL/min) prolongs elimination half-life by 199% and reduces total clearance by 52–199%, necessitating dose adjustments [2] [4]. Glomerular filtration rate (GFR) directly correlates with renal clearance ($$r = 0.89$$), highlighting the dependency on intact renal function for optimal excretion [4].

Table 2: Renal Excretion Metrics in Renal Impairment [4]

| Parameter | Healthy (GFR ≥90) | Severe Impairment (GFR <30) |

|---|---|---|

| Elimination $$t_{1/2}$$ (h) | 6–8 | 18–24 |

| Renal Clearance (mL/min/kg) | 39.5 | 8.2 |

| Non-renal Clearance (mL/min) | Unaffected | Unaffected |

Species-Specific Metabolic Disposition

Metabolic pathways of milnacipran vary significantly across species:

- Humans: Dominated by glucuronidation (≥50% of dose), with limited $$N$$-dealkylation (≤20%) [6].

- Monkeys: Mirror human profiles but exhibit lower urinary recovery of glucuronides (4.1% vs. 3.8% in humans) [5].

- Rats: Prefer oxidative metabolism, yielding $$p$$-hydroxy milnacipran (4% of dose) and negligible glucuronidation [5].

Volume of distribution ($$Vd$$) also differs interspecifically. Humans display a $$Vd$$ of 5.3 L/kg, indicating widespread tissue distribution [3]. Mice, however, show lower $$V_d$$ (3.37–3.65 L/kg), suggesting species-specific tissue binding affinities [3].

Acidic Saline-Induced Hyperalgesia Reversal

The acidic saline animal model represents a well-established preclinical approach to studying chronic pain syndromes, particularly those resembling fibromyalgia [1]. This model utilizes repeated intramuscular injections of acidic saline to produce widespread hyperalgesia that persists without significant peripheral tissue damage or inflammation, believed to be centrally maintained [1].

In a comprehensive study involving twenty male Sprague-Dawley rats, milnacipran hydrochloride demonstrated significant antihyperalgesic properties when administered in combination with tramadol [1]. The experimental protocol involved injecting 100 microliters of saline at pH 4.0 into the left gastrocnemius muscle under brief isoflurane anesthesia on days 0 and 5 [1]. Following the establishment of mechanical hyperresponsiveness, animals were divided into four treatment groups to assess various milnacipran regimens [1].

The most significant findings emerged from combination therapy approaches. When milnacipran 40 milligrams per kilogram was administered with tramadol 20 milligrams per kilogram, a potent antihyperalgesic effect was observed in the injected paw with statistical significance of p=0.001 [1]. This same combination also produced meaningful antihyperalgesic effects in the contralateral paw with p=0.012 [1]. Similarly, the combination of milnacipran 40 milligrams per kilogram with tramadol 40 milligrams per kilogram yielded comparable results, demonstrating bilateral pain relief with identical statistical significance values [1].

Notably, milnacipran 60 milligrams per kilogram administered alone failed to produce significant improvements in either the injected or contralateral paws [1]. The antihyperalgesic effects of the combination treatments were observed exclusively at 30 minutes post-administration, with efficacy diminishing at later time points of 120 minutes and 5 days [1]. These temporal limitations suggest that the acute interaction between milnacipran and tramadol produces synergistic effects that may not be sustained through longer durations [1].

The bilateral nature of the hyperalgesia reversal supports the central nervous system-mediated mechanisms underlying this pain model [1]. The acidic saline model is thought to mimic human chronic pain syndromes through alterations in basal brain activation patterns, with overwhelming reductions in regional cerebral blood flow in multiple brain structures following acid injections [1]. This neurological profile aligns with reports of decreased regional cerebral blood flow in unstimulated patients with fibromyalgia [1].

Bilateral Mechanical Hyperresponsiveness Attenuation

Milnacipran hydrochloride has demonstrated remarkable efficacy in attenuating bilateral mechanical hyperresponsiveness across multiple preclinical models. In spinal nerve ligation studies, intrathecal administration of milnacipran successfully reversed both thermal and tactile hypersensitivity, as well as shifts in weight bearing patterns [2]. The compound exhibited differential effects based on administration route, with intrathecal delivery proving more effective than systemic administration for tactile hypersensitivity and weight-bearing alterations [2].

The mechanisms underlying bilateral hyperresponsiveness attenuation involve complex spinal cord processes. In the spinal long-term potentiation model, milnacipran produced concentration-dependent inhibition of C-fibre-evoked field potentials following the establishment of long-term potentiation [3]. When administered at 10 micromolar concentration, milnacipran reduced C-fibre-evoked field potentials to 137 ± 10 percent of baseline values, representing a maximum inhibition of 35 ± 4 percent with statistical significance of p < 0.01 compared to vehicle controls [3].

Higher concentrations yielded even more pronounced effects. At 100 micromolar, milnacipran decreased field potentials to 104 ± 7 percent of baseline, achieving 50 ± 6 percent maximum inhibition [3]. The 1000 micromolar concentration produced similar inhibition levels at 110 ± 16 percent of baseline with 47 ± 9 percent maximum inhibition, suggesting a plateau effect at higher doses [3].

In neuropathic pain models utilizing the modified spinal nerve ligation technique, milnacipran demonstrated even more robust bilateral effects [3]. At 10 micromolar concentration, the compound reduced basal C-fibre-evoked field potentials to 63 ± 5 percent of baseline values with 37 ± 5 percent maximum inhibition [3]. Progressive dose escalation to 100 micromolar and 1000 micromolar concentrations yielded increasingly powerful inhibitory effects, reaching 50 ± 4 percent and 33 ± 4 percent of baseline values respectively [3].

The bilateral hyperresponsiveness attenuation involves activation of both spinal serotonergic and noradrenergic systems [3]. Pharmacological blockade studies revealed that the inhibitory effects of milnacipran were completely abolished by spinal administration of methysergide, a serotonin receptor antagonist, and yohimbine or idazoxan, alpha-2 adrenoceptor antagonists [3]. These findings indicate that the bilateral effects require intact descending monoaminergic inhibitory pathways [3].

The clinical relevance of bilateral hyperresponsiveness attenuation extends beyond simple pain reduction. In stress-induced hyperalgesia models, milnacipran prevented reductions in maximal grip strength across all treatment groups while proving ineffective against stress-induced reductions in thermal response latencies [4]. This dissociation suggests that milnacipran may target specific mechanical pain pathways preferentially over thermal pain mechanisms [4].

Synaptic Plasticity Normalization in Hippocampal Circuits

Milnacipran hydrochloride exerts profound effects on synaptic plasticity within hippocampal circuits, demonstrating complex interactions between serotonergic and noradrenergic neurotransmitter systems [5]. The compound's influence on long-term potentiation represents a fundamental mechanism through which it may modulate learning, memory, and pain processing functions [5].

Single administration of milnacipran 30 milligrams per kilogram intraperitoneally induced suppression of long-term potentiation in the hippocampal CA1 field [5]. However, repeated treatment with the same dose administered orally for 14 days completely restored this suppression, indicating adaptive neuroplastic changes with chronic exposure [5]. This restoration effect was not observed with fluvoxamine, a selective serotonin reuptake inhibitor, administered at 30 milligrams per kilogram orally for 14 days, highlighting the importance of dual neurotransmitter system modulation [5].

The neurochemical basis for synaptic plasticity normalization involves differential effects on extracellular neurotransmitter concentrations [5]. Both single and repeated milnacipran treatments increased extracellular noradrenaline in the hippocampus to similar extents [5]. Single milnacipran administration elevated extracellular serotonin levels, and this effect was enhanced following repeated treatment [5]. The enhanced serotonin response with repeated dosing appears critical for the restoration of long-term potentiation suppression [5].

Mechanistic studies utilizing tandospirone, a serotonin 1A receptor agonist, provided additional insights into the synaptic plasticity normalization process [5]. Tandospirone-induced suppression of long-term potentiation was completely blocked by repeated milnacipran treatment, suggesting functional changes in postsynaptic serotonin 1A receptors [5]. This finding indicates that chronic milnacipran exposure may modify receptor sensitivity or downstream signaling cascades involved in synaptic plasticity regulation [5].

The interaction between serotonergic and noradrenergic mechanisms appears essential for the synaptic plasticity effects of milnacipran [5]. The restoration of long-term potentiation suppression and facilitation of serotonin levels were associated with noradrenergic neuronal activity, suggesting cross-talk between these neurotransmitter systems [5]. This interaction may underlie the therapeutic advantages of dual reuptake inhibition compared to selective serotonin reuptake inhibition alone [5].

The clinical implications of hippocampal synaptic plasticity normalization extend to both psychiatric and pain conditions [5]. The hippocampus plays crucial roles in learning, memory formation, and emotional processing, all of which are commonly affected in chronic pain syndromes and psychiatric disorders [5]. The ability of milnacipran to normalize synaptic plasticity in this region may contribute to its therapeutic efficacy across multiple symptom domains [5].

Cognitive Performance Enhancement in Rodent Models

Milnacipran hydrochloride has demonstrated significant cognitive performance enhancement capabilities in rodent models, particularly in the context of stress-induced cognitive dysfunction [6]. The compound's effects on cognitive flexibility represent a critical therapeutic dimension for addressing the cognitive symptoms commonly associated with chronic pain conditions and mood disorders [6].

In chronic unpredictable stress models, milnacipran 30 milligrams per kilogram per day administered via osmotic minipump successfully preserved cognitive flexibility as measured by the Attentional Set-shifting Test [6]. Male Sprague-Dawley rats subjected to chronic unpredictable stress for 14 days exhibited significant impairments in cognitive set-shifting, reflecting deficits in prefrontal cortical function characteristic of depression [6]. Chronic treatment with milnacipran completely prevented these stress-induced cognitive deficits, demonstrating efficacy comparable to desipramine 5 milligrams per kilogram per day [6].

The cognitive enhancement effects of milnacipran extend to executive function domains beyond basic set-shifting [7]. In frontal lobe traumatic brain injury models, milnacipran 30 milligrams per kilogram per day administered intraperitoneally via osmotic minipumps significantly improved performance on both operant and digging versions of the Attentional Set-shifting Test [7]. Brain-injured animals treated with vehicle showed elevated total trials and errors compared to sham-injured controls, while milnacipran treatment normalized these parameters [7].

The neurobiological basis for cognitive performance enhancement involves modulation of prefrontal cortical neurotransmitter systems [6]. The prefrontal cortex is essential for executive function, working memory, and cognitive flexibility, with distinct roles for norepinephrine and serotonin in different cognitive domains [6]. Milnacipran's balanced inhibition of both neurotransmitter reuptake systems provides optimal neurotransmitter availability for supporting complex cognitive processes [6].

Memory-related cognitive functions also respond to milnacipran treatment [8] [9]. In passive avoidance paradigms, milnacipran-treated rats demonstrated amelioration in memory extinction, although effects on memory acquisition and consolidation were not statistically significant [8] [9]. The compound induced differential activation patterns across brain regions, with significant decreases in Fos-immunoreactive cells in the infralimbic prefrontal cortex, nucleus accumbens shell, and hippocampal CA1 region, while increasing activation in the lateral septum [8] [9].

Clinical translation studies have provided additional evidence for cognitive enhancement effects [10]. In a randomized, placebo-controlled crossover study involving patients with fibromyalgia, milnacipran treatment resulted in significant improvements in verbal memory and composite cognitive scores, as well as attention-vigilance domain performance [10]. Although between-group differences did not reach statistical significance, these findings support the potential for cognitive symptom improvement in clinical populations [10].

The temporal dynamics of cognitive enhancement vary across different cognitive domains [6]. Stress-induced cognitive flexibility deficits were prevented when milnacipran treatment was initiated prior to stress exposure, suggesting prophylactic effects [6]. However, the compound's ability to reverse established cognitive deficits may require longer treatment durations or higher doses than those evaluated in current preclinical studies [6].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Other CAS

Wikipedia

FDA Medication Guides

Milnacipran Hydrochloride

TABLET;ORAL

ALLERGAN

08/18/2023